molecular formula C23H22N6O3 B2406652 2-(4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carbonyl)-4H-chromen-4-one CAS No. 1049450-46-5

2-(4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carbonyl)-4H-chromen-4-one

Cat. No.: B2406652
CAS No.: 1049450-46-5
M. Wt: 430.468
InChI Key: USIPNWBDHAUHGT-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a p-tolyl group, a tetrazol group, a piperazine group, and a chromen-4-one group. The p-tolyl group is a type of aryl group derived from toluene . The tetrazol group is a five-membered ring containing four nitrogen atoms and one carbon atom. The piperazine group is a six-membered ring containing two nitrogen atoms. The chromen-4-one group is a bicyclic compound consisting of a benzene ring fused to a heterocyclic pyran ring with a carbonyl group at the 4-position.


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. For example, the p-tolyl group could be introduced via a Williamson etherification or a C-C coupling reaction . The exact synthesis would depend on the desired isomer and the available starting materials.


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the p-tolyl group could make the compound nonpolar and hydrophobic .

Scientific Research Applications

Synthesis and Biological Evaluation

This compound is part of a broader class of chemicals that have been synthesized and evaluated for their potential biological activities. For instance, compounds with a similar structure have been synthesized through multi-component one-pot synthesis methods under mild conditions, evaluated against human breast cancer cell lines (MCF-7) and human embryonic kidney cells (HEK293) for cytotoxic activities, and shown to exhibit significant anti-proliferative activities (Parveen, Ahmed, Idrees, Khan, & Hassan, 2017). These findings underscore the potential of such compounds in the development of new anticancer therapies.

Antimicrobial Activities

Research has also explored the antimicrobial potential of compounds with chromene and piperazine components. Novel series of thiazolidinone derivatives, for example, have demonstrated significant antimicrobial activity against a variety of bacterial and fungal strains (Patel, Kumari, & Patel, 2012). These studies indicate that compounds with piperazine and chromene moieties could serve as valuable leads in the search for new antimicrobial agents.

Chemical Synthesis and Material Science Applications

Beyond biological activities, the synthesis and chemical properties of such compounds have implications for material science. Piperazines are privileged scaffolds in medicinal chemistry, with recent studies disclosing visible-light-promoted decarboxylative annulation protocols to access various piperazine derivatives under mild conditions. This highlights the compound's relevance in synthesizing materials with potential pharmaceutical applications (Gueret, Pelinski, Bousquet, Sauthier, Ferey, & Bigot, 2020).

Environmental and Green Chemistry

Some research has focused on the environmental applications of piperazine compounds, particularly in carbon dioxide capture technologies. Concentrated aqueous piperazine solutions have shown resistance to thermal degradation and oxidation, suggesting their utility in CO2 capture processes due to their enhanced thermal stability compared to other amines (Freeman, Davis, & Rochelle, 2010).

Properties

IUPAC Name

2-[4-[[1-(4-methylphenyl)tetrazol-5-yl]methyl]piperazine-1-carbonyl]chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N6O3/c1-16-6-8-17(9-7-16)29-22(24-25-26-29)15-27-10-12-28(13-11-27)23(31)21-14-19(30)18-4-2-3-5-20(18)32-21/h2-9,14H,10-13,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USIPNWBDHAUHGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NN=N2)CN3CCN(CC3)C(=O)C4=CC(=O)C5=CC=CC=C5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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